5-[(3S)-3-hydroxypyrrolidin-1-yl]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one
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Overview
Description
5-[(3S)-3-hydroxypyrrolidin-1-yl]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one is an organic compound notable for its unique structure, combining a pyrrolidinyl group and a piperidinyl group within a pyridazinone framework. Its structural components endow it with interesting chemical and biological properties, making it a subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis typically involves constructing the pyrrolidinyl and piperidinyl moieties separately before incorporating them into the pyridazinone ring. Typical conditions may include:
Step 1: Synthesis of the 3-hydroxy-1-pyrrolidine using a protecting group strategy to ensure selectivity.
Step 2: Creation of the piperidin-3-yl substituent through a Grignard reaction with 3-chloropiperidine.
Step 3: Coupling the intermediates through a condensation reaction, often facilitated by strong acids or bases and heated environments, to form the dihydropyridazinone ring.
Industrial Production Methods
Scalability of the above steps relies on efficient and economical reagents and solvents. Process optimization may involve:
Flow chemistry techniques: to handle potentially unstable intermediates.
Microwave-assisted synthesis: to expedite reaction times and improve yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the pyrrolidinyl ring can undergo oxidation to form the corresponding ketone.
Reduction: The pyridazinone core can be reduced under hydrogenation conditions, leading to a dihydropyridazine derivative.
Substitution: Both nitrogen atoms in the structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Using agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: Employing hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Using alkyl halides or sulfonates under basic conditions.
Major Products Formed
Oxidation: Formation of ketone derivatives.
Reduction: Conversion to partially saturated nitrogen heterocycles.
Substitution: Formation of N-alkylated or N-acylated products depending on the electrophile used.
Scientific Research Applications
Chemistry
The compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology
In biological research, it is used to study interactions with specific protein targets due to its unique structural features, mimicking certain biomolecules.
Medicine
Potential medicinal applications include roles as enzyme inhibitors or receptor modulators, which can be explored in drug discovery programs.
Industry
In the industrial realm, this compound may be used in the design of new materials with specific electronic or mechanical properties.
Mechanism of Action
Molecular Targets
The compound exerts its effects through interaction with enzymes or receptors, often forming non-covalent bonds like hydrogen bonds or van der Waals interactions.
Pathways Involved
Binding to receptors: such as G-protein-coupled receptors (GPCRs), altering cellular signaling pathways.
Inhibition of enzymes: by mimicking the substrate or binding to the active site, reducing the enzyme's activity.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydropyridazin-3-one derivatives: with different substituents.
Pyrrolidinyl and piperidinyl-substituted heterocycles: .
Uniqueness
Its combination of hydroxypyrrolidinyl and piperidinyl groups within a single molecule, which is relatively rare.
The presence of these groups enhances its potential interactions in biological systems, making it more versatile than many analogs.
Conclusion
5-[(3S)-3-hydroxypyrrolidin-1-yl]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one represents a compound with significant potential due to its unique structure and versatility in various chemical, biological, medicinal, and industrial applications. Its synthesis, reactivity, and functional roles highlight the fascinating interplay between structure and function in organic chemistry.
Properties
IUPAC Name |
5-[(3S)-3-hydroxypyrrolidin-1-yl]-2-piperidin-3-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c18-12-3-5-16(9-12)11-6-13(19)17(15-8-11)10-2-1-4-14-7-10/h6,8,10,12,14,18H,1-5,7,9H2/t10?,12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAHDRLFEFNJPF-KFJBMODSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2C(=O)C=C(C=N2)N3CCC(C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CNC1)N2C(=O)C=C(C=N2)N3CC[C@@H](C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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